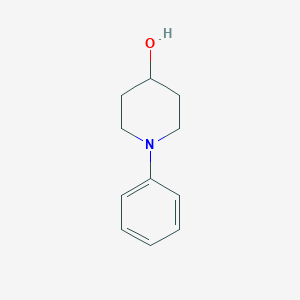
1-Fenilpiperidin-4-ol
Descripción general
Descripción
1-Phenylpiperidin-4-ol is an organic compound with the molecular formula C11H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the piperidine ring at the fourth position, along with a hydroxyl group. It is known for its significance in various scientific research fields, including chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
1-Phenylpiperidin-4-ol has a wide range of scientific research applications:
Direcciones Futuras
Piperidines, including 1-Phenylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow, with more than 7000 piperidine-related papers published during the last five years .
Mecanismo De Acción
Target of Action
The primary targets of 1-Phenylpiperidin-4-ol are key proteins such as DNA Gyrase , Lanosterol 14 α-demethylase , and KEAP1-NRF2 . These proteins play crucial roles in various biological processes, including DNA replication, sterol biosynthesis, and cellular defense mechanisms, respectively .
Mode of Action
1-Phenylpiperidin-4-ol interacts with its targets through robust binding interactions at specific sites within these proteins . This interaction can alter the normal function of these proteins, leading to changes in the biological processes they regulate .
Biochemical Pathways
The interaction of 1-Phenylpiperidin-4-ol with its targets affects several biochemical pathways. For example, the binding to DNA Gyrase can interfere with DNA replication, while interaction with Lanosterol 14 α-demethylase can disrupt sterol biosynthesis . The binding to KEAP1-NRF2 can influence the cellular defense mechanisms .
Pharmacokinetics
It is known that the presence of the 4-phenylpiperidin-4-ol moiety contributes to an enhanced absorption rate of lipids, thereby improving the pharmacological activity of the compound .
Result of Action
The molecular and cellular effects of 1-Phenylpiperidin-4-ol’s action are primarily seen in its promising in vitro antifungal and antibacterial activities . These effects are attributed to the compound’s interaction with its targets and the subsequent disruption of the associated biochemical pathways .
Análisis Bioquímico
Biochemical Properties
1-Phenylpiperidin-4-ol has been evaluated for its potential treatment of HIV . It interacts with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The nature of these interactions involves a strong salt-bridge interaction, which is believed to anchor the ligands to the CCR5 receptor .
Cellular Effects
The effects of 1-Phenylpiperidin-4-ol on cells are primarily related to its antagonistic activities on the CCR5 receptor . It has been reported that cells could not become infected with macrophage-tropic (R5) HIV-1 strains in vitro if they do not express CCR5 . Therefore, the blockade of the CCR5 receptor by 1-Phenylpiperidin-4-ol could potentially treat HIV-1 infections .
Molecular Mechanism
The mechanism of action of 1-Phenylpiperidin-4-ol involves its interaction with the CCR5 receptor . All CCR5 antagonists, including 1-Phenylpiperidin-4-ol, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Temporal Effects in Laboratory Settings
It is known that the compound has been synthesized and evaluated for its CCR5 antagonistic activities .
Dosage Effects in Animal Models
The effects of 1-Phenylpiperidin-4-ol at different dosages in animal models have not been extensively studied. It is known that piperidine derivatives, which include 1-Phenylpiperidin-4-ol, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Metabolic Pathways
It is known that the compound interacts with the CCR5 receptor, which plays a crucial role in the process of HIV-1 entry .
Transport and Distribution
It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .
Subcellular Localization
It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .
Métodos De Preparación
1-Phenylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the hydrogenation of 1-phenyl-4-piperidone using palladium or rhodium catalysts. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product . Another approach involves the reduction of 1-phenyl-4-piperidone using sodium borohydride in an alcoholic solvent . Industrial production methods often employ similar catalytic hydrogenation techniques to ensure high yields and purity.
Análisis De Reacciones Químicas
1-Phenylpiperidin-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1-phenylpiperidine using strong reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include chromium trioxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions include 1-phenyl-4-piperidone, 1-phenylpiperidine, and substituted phenyl derivatives .
Comparación Con Compuestos Similares
1-Phenylpiperidin-4-ol can be compared with other similar compounds, such as:
1-Phenylpiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1-Phenyl-4-piperidone: Contains a carbonyl group instead of a hydroxyl group, making it more susceptible to reduction reactions.
4-Phenylpiperidin-4-ol: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of 1-Phenylpiperidin-4-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
1-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHLUYMKOSEANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371877 | |
| Record name | 1-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117896-69-2 | |
| Record name | 1-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

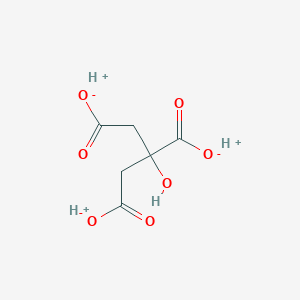
![5-[3-Cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide](/img/structure/B39557.png)
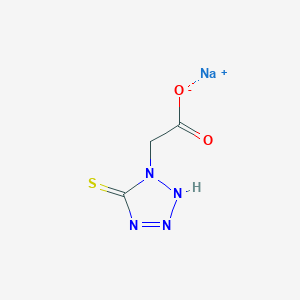
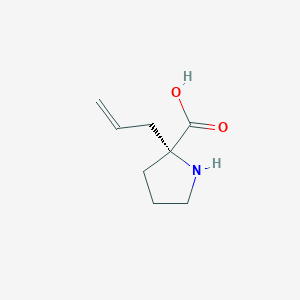
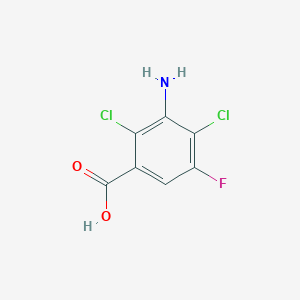




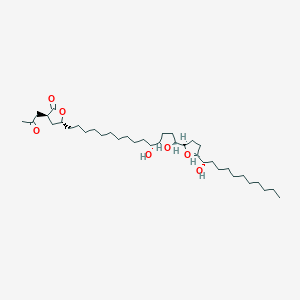

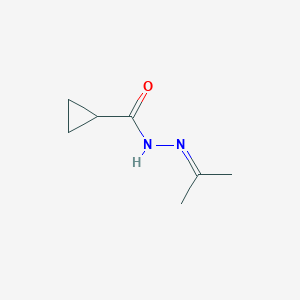
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
